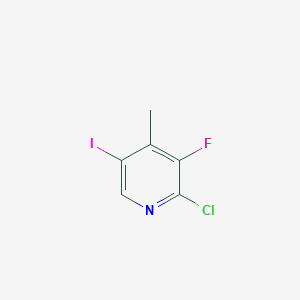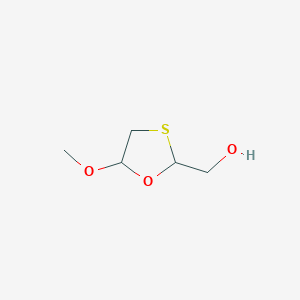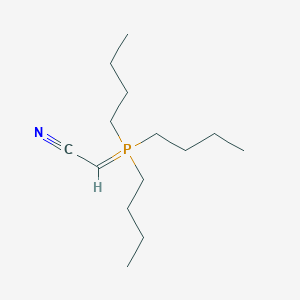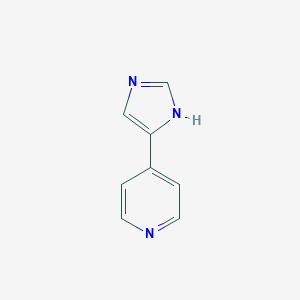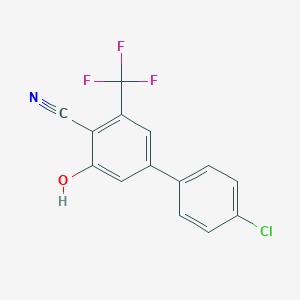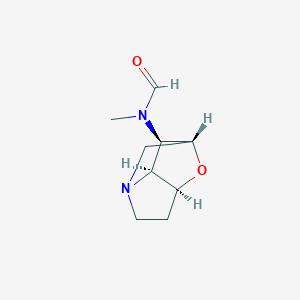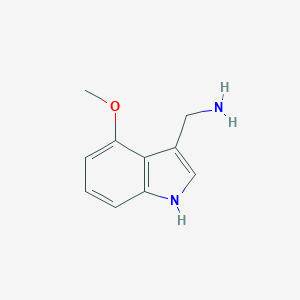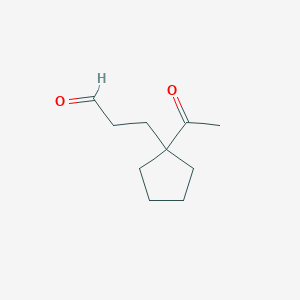
3-(1-Acetylcyclopentyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Acetylcyclopentyl)propanal, also known as ACP, is a chemical compound that belongs to the family of cyclopentanones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(1-Acetylcyclopentyl)propanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group. 3-(1-Acetylcyclopentyl)propanal may also interact with enzymes and proteins, leading to changes in their activity or conformation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-Acetylcyclopentyl)propanal have not been extensively studied. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models. 3-(1-Acetylcyclopentyl)propanal may also have potential applications in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1-Acetylcyclopentyl)propanal in lab experiments include its high purity, stability, and ease of handling. 3-(1-Acetylcyclopentyl)propanal is also readily available and relatively inexpensive. However, there are some limitations to its use, including its low solubility in water and some organic solvents. 3-(1-Acetylcyclopentyl)propanal may also be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are many potential future directions for the use of 3-(1-Acetylcyclopentyl)propanal in scientific research. One area of interest is the development of new synthetic methods for the preparation of 3-(1-Acetylcyclopentyl)propanal and related compounds. Another area of research is the investigation of the mechanism of action of 3-(1-Acetylcyclopentyl)propanal and its potential applications in various fields. Additionally, the development of new applications for 3-(1-Acetylcyclopentyl)propanal in the fields of pharmaceuticals, agrochemicals, and materials science is an area of ongoing research.
Conclusion:
In conclusion, 3-(1-Acetylcyclopentyl)propanal is a versatile and important chemical compound that has many potential applications in scientific research. Its unique properties and potential for use in various fields make it an important area of ongoing research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1-Acetylcyclopentyl)propanal have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 3-(1-Acetylcyclopentyl)propanal involves the reaction of cyclopentanone with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, leading to the formation of 3-(1-Acetylcyclopentyl)propanal as the final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Applications De Recherche Scientifique
3-(1-Acetylcyclopentyl)propanal has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. 3-(1-Acetylcyclopentyl)propanal is also used as a reagent in the preparation of chiral ligands and catalysts. It has potential applications in the field of pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
152090-39-6 |
|---|---|
Nom du produit |
3-(1-Acetylcyclopentyl)propanal |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-(1-acetylcyclopentyl)propanal |
InChI |
InChI=1S/C10H16O2/c1-9(12)10(7-4-8-11)5-2-3-6-10/h8H,2-7H2,1H3 |
Clé InChI |
XTHHOXUDZIPPQL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=O |
SMILES canonique |
CC(=O)C1(CCCC1)CCC=O |
Synonymes |
Cyclopentanepropanal, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



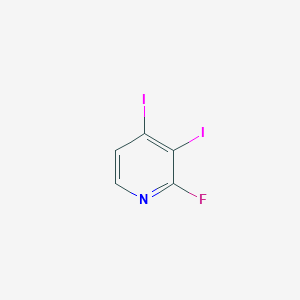
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
